LEAD CYANATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

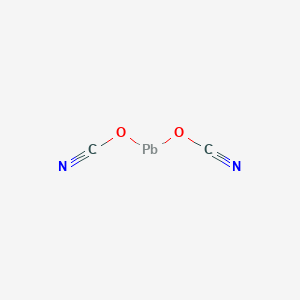

LEAD CYANATE is an organometallic compound with the molecular formula C₂N₂O₂Pb It is characterized by the presence of lead coordinated to two cyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

LEAD CYANATE can be synthesized through the reaction of lead(II) acetate with potassium cyanate in an aqueous medium. The reaction typically proceeds as follows: [ \text{Pb(CH₃COO)₂} + 2 \text{KNCO} \rightarrow \text{Pb(NCO)₂} + 2 \text{KCH₃COO} ] The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of dicyanatolead involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through multiple recrystallization steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

LEAD CYANATE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(0) or lead(II) compounds.

Substitution: The cyanate groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halide salts or phosphine ligands are employed under mild conditions.

Major Products Formed

Oxidation: Lead(IV) oxide or lead(IV) acetate.

Reduction: Lead metal or lead(II) acetate.

Substitution: Lead halides or lead phosphine complexes.

Scientific Research Applications

LEAD CYANATE has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other lead-containing compounds.

Biology: Studies have explored its potential as a biological probe due to its unique coordination properties.

Medicine: Research is ongoing to investigate its potential use in radiotherapy for cancer treatment.

Industry: It is used in the production of specialized materials, such as lead-based catalysts and semiconductors.

Mechanism of Action

The mechanism by which dicyanatolead exerts its effects involves the coordination of the lead center to various molecular targets. The cyanate groups can participate in ligand exchange reactions, allowing the compound to interact with different biological and chemical systems. The pathways involved include:

Coordination Chemistry: The lead center forms stable complexes with various ligands.

Ligand Exchange: The cyanate groups can be replaced by other ligands, facilitating diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Lead(II) acetate: Similar in terms of lead content but lacks the cyanate groups.

Lead(II) chloride: Contains lead and halide ligands instead of cyanate.

Lead(II) nitrate: Contains lead and nitrate ligands, differing in reactivity and applications.

Uniqueness

LEAD CYANATE is unique due to the presence of cyanate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry and industry.

Biological Activity

Lead cyanate (Pb(CNO)₂) is an inorganic compound that has garnered attention due to its potential biological effects and toxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological implications, and interactions with biological systems.

This compound was first synthesized in 1828 by Friedrich Wöhler, marking a significant milestone in organic chemistry as it demonstrated that organic compounds could be derived from inorganic precursors. The compound is formed through the reaction of lead(II) nitrate with ammonium cyanate. Its structure consists of lead cations coordinated to cyanate anions, which can undergo hydrolysis to form isocyanic acid (HCNO), a more reactive species.

Mechanisms of Biological Activity

1. Oxidative Stress Induction

Research indicates that this compound can induce oxidative stress in biological systems. A study demonstrated that exposure to cyanate leads to increased levels of reactive oxygen species (ROS) in liver cells (HL-7702). This oxidative stress results in lipid peroxidation and subsequent damage to cellular components, including proteins and nucleic acids . The study reported a significant decrease in antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while malondialdehyde (MDA) levels increased, indicating enhanced oxidative damage .

2. Protein Carbamylation

Cyanate's biological activity is partly attributed to its ability to carbamoylate proteins, a non-enzymatic post-translational modification that alters protein function. This modification can affect enzyme activity and cellular signaling pathways, leading to dysregulation of metabolic processes . For instance, the carbamoylation of amino acids can interfere with normal protein folding and function.

3. Toxicological Implications

Lead compounds are known for their toxicity, and this compound is no exception. Studies have shown that lead exposure can lead to various health issues, including renal damage and carcinogenic effects. Specifically, lead acetate has been linked to kidney tumors in animal models, suggesting that this compound may pose similar risks due to its lead content . The interaction between lead ions and biological systems can also exacerbate the toxicity of cyanate.

Case Studies

Case Study 1: Lead Poisoning in Juveniles

A case series involving juveniles exposed to lead through illegal mining activities highlighted the health consequences associated with elevated blood-lead levels. Symptoms included anemia, respiratory issues, and behavioral problems linked to lead poisoning. Although this study focused on lead exposure generally, it underscores the potential risks associated with compounds like this compound in similar contexts .

Case Study 2: Environmental Impact

In marine environments, cyanate production has been linked to photochemical degradation processes involving dissolved organic matter from phytoplankton. This suggests that this compound may also influence marine ecosystems by altering nitrogen cycling processes and affecting microbial communities .

Data Table: Biological Effects of this compound

Properties

IUPAC Name |

dicyanatolead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNO.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRNFHKPWZSITM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)O[Pb]OC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2O2Pb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586916 |

Source

|

| Record name | Dicyanatoplumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-58-2 |

Source

|

| Record name | Dicyanatoplumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.